molecular formula C13H9FN4OS B15078221 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15078221
M. Wt: 288.30 g/mol
InChI Key: NFEWCMOFSBJWLP-OVCLIPMQSA-N
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Description

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-fluorobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial or antifungal agent.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H9FN4OS

Molecular Weight

288.30 g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9FN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+

InChI Key

NFEWCMOFSBJWLP-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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